molecular formula C15H17Cl2N5 B12920279 N-(3,5-Dichlorophenyl)-6-(4-methylpiperazin-1-yl)pyridazin-3-amine CAS No. 61472-06-8

N-(3,5-Dichlorophenyl)-6-(4-methylpiperazin-1-yl)pyridazin-3-amine

Cat. No.: B12920279
CAS No.: 61472-06-8
M. Wt: 338.2 g/mol
InChI Key: SXCFOUDTMJXCGC-UHFFFAOYSA-N
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Description

N-(3,5-Dichlorophenyl)-6-(4-methylpiperazin-1-yl)pyridazin-3-amine is a chemical compound of significant interest in medicinal chemistry and biochemical research. This molecule features a pyridazine core, a privileged scaffold in drug discovery, which is substituted at one position with a 3,5-dichlorophenyl group and at another with a 4-methylpiperazine moiety. The structural combination of a piperazine and a dichlorophenyl ring is a common motif in the design of kinase-targeting agents, suggesting this compound's potential utility in this area. While the specific biological profile of this compound requires further investigation, its core structure is highly relevant. Research on analogous pyridazine derivatives has demonstrated potent and selective inhibition of key kinases. For instance, co-crystal structures of human Glycogen Synthase Kinase-3 beta (GSK-3β) with complex pyridazine-containing molecules have been solved, providing a clear structural basis for their mechanism of action and highlighting the value of this chemotype in probing kinase function and cellular signaling pathways . The presence of the 4-methylpiperazin-1-yl group is a critical feature often associated with optimized pharmacokinetic properties and enhanced solubility, making such compounds suitable for cellular and in vivo research applications . This compound is intended for research applications only, including but not limited to use as a reference standard, a building block in organic synthesis, or a pharmacological tool for in vitro biological screening. It is supplied as a high-purity material to ensure experimental reproducibility and reliability. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Properties

CAS No.

61472-06-8

Molecular Formula

C15H17Cl2N5

Molecular Weight

338.2 g/mol

IUPAC Name

N-(3,5-dichlorophenyl)-6-(4-methylpiperazin-1-yl)pyridazin-3-amine

InChI

InChI=1S/C15H17Cl2N5/c1-21-4-6-22(7-5-21)15-3-2-14(19-20-15)18-13-9-11(16)8-12(17)10-13/h2-3,8-10H,4-7H2,1H3,(H,18,19)

InChI Key

SXCFOUDTMJXCGC-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NN=C(C=C2)NC3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthesis of 6-(4-Methylpiperazin-1-yl)pyridazin-3-amine Intermediate

This intermediate is a crucial building block for the target compound. The preparation typically involves:

  • Starting Material: Pyridazin-3-amine or its derivatives.
  • Nucleophilic Substitution: Introduction of the 4-methylpiperazin-1-yl group at the 6-position of the pyridazine ring via nucleophilic aromatic substitution or palladium-catalyzed amination.
  • Reaction Conditions:
    • Solvents such as DMF or DMSO are commonly used.
    • Elevated temperatures (80–120 °C) to facilitate substitution.
    • Use of bases like potassium carbonate or triethylamine to deprotonate amines and promote nucleophilicity.
  • Purification: Crystallization or chromatographic techniques to isolate the intermediate with high purity.

Data Table 1: Typical Reaction Parameters for Intermediate Synthesis

Parameter Typical Range/Value Notes
Solvent DMF, DMSO Polar aprotic solvents preferred
Temperature 80–120 °C Elevated to enhance reaction rate
Base K2CO3, Et3N To neutralize HCl byproduct
Reaction Time 6–24 hours Depending on substrate reactivity
Yield 60–85% Moderate to good yields

Coupling with 3,5-Dichlorophenyl Amine

The final step involves coupling the 6-(4-methylpiperazin-1-yl)pyridazin-3-amine with 3,5-dichlorophenyl moiety to form the N-substituted amine:

  • Method:
    • Direct nucleophilic aromatic substitution on a suitable leaving group (e.g., halogenated pyridazine intermediate) by 3,5-dichloroaniline.
    • Alternatively, amide bond formation if a carboxyl derivative is present, though less common for this compound.
  • Catalysts and Reagents:
    • Palladium-catalyzed Buchwald-Hartwig amination is a preferred method for C-N bond formation in complex heterocycles.
    • Ligands such as BINAP or Xantphos may be used to enhance catalyst activity.
  • Reaction Conditions:
    • Inert atmosphere (nitrogen or argon) to prevent oxidation.
    • Elevated temperatures (90–130 °C).
    • Use of bases like sodium tert-butoxide or cesium carbonate.
  • Purification:
    • Column chromatography or recrystallization to obtain the pure final compound.

Data Table 2: Typical Coupling Reaction Parameters

Parameter Typical Range/Value Notes
Catalyst Pd(OAc)2, Pd2(dba)3 Palladium sources
Ligand BINAP, Xantphos Phosphine ligands
Base NaOtBu, Cs2CO3 Strong bases for deprotonation
Solvent Toluene, Dioxane High boiling point solvents
Temperature 90–130 °C Required for efficient coupling
Reaction Time 12–24 hours Depending on catalyst system
Yield 50–80% Moderate to good yields

Alternative Synthetic Routes

  • Microwave-Assisted Synthesis:
    Recent studies have demonstrated the use of microwave irradiation to accelerate heterocyclic amination reactions, reducing reaction times from hours to minutes with comparable or improved yields. This method can be applied to both intermediate formation and final coupling steps, enhancing efficiency and scalability.

  • One-Pot Multi-Component Reactions:
    Some synthetic strategies explore one-pot procedures combining pyridazine ring formation, piperazine substitution, and aryl amination in a sequential manner to streamline synthesis and reduce purification steps.

Research Findings and Optimization

  • Selectivity and Yield:
    Optimization of catalyst, ligand, and base combinations significantly impacts the selectivity and yield of the final compound. For example, the use of bulky phosphine ligands can improve coupling efficiency with sterically hindered 3,5-dichlorophenyl amines.

  • Reaction Monitoring:
    Techniques such as HPLC and LC-MS are employed to monitor reaction progress and confirm the formation of the desired product.

  • Purity and Characterization:
    The final compound is characterized by NMR (1H, 13C), IR spectroscopy, and mass spectrometry to confirm structure and purity. Melting point determination and elemental analysis are also standard.

Summary Table of Preparation Steps

Step Reaction Type Key Reagents/Conditions Yield Range Notes
1 Nucleophilic substitution Pyridazin-3-amine + 4-methylpiperazine, DMF, K2CO3, 100 °C 60–85% Intermediate formation
2 Palladium-catalyzed amination Intermediate + 3,5-dichloroaniline, Pd catalyst, BINAP, NaOtBu, 110 °C 50–80% Final coupling step
3 Microwave-assisted synthesis Same as above but under microwave irradiation Comparable Reduced reaction time

Chemical Reactions Analysis

Types of Reactions

N-(3,5-Dichlorophenyl)-6-(4-methylpiperazin-1-yl)pyridazin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions on the pyridazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines.

Scientific Research Applications

N-(3,5-Dichlorophenyl)-6-(4-methylpiperazin-1-yl)pyridazin-3-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and cancer.

    Pharmacology: It is used in research to understand its interactions with various biological targets, including receptors and enzymes.

    Materials Science: The compound’s unique chemical structure makes it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,5-Dichlorophenyl)-6-(4-methylpiperazin-1-yl)pyridazin-3-amine involves its interaction with molecular targets such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name Core Structure Aryl Substituent Key Functional Groups Therapeutic Area Reference
N-(3,5-Dichlorophenyl)-6-(4-methylpiperazin-1-yl)pyridazin-3-amine Pyridazin-3-amine 3,5-Dichlorophenyl 4-Methylpiperazine Not specified N/A
BPN-15606 (1) Pyridazin-3-amine 4-Fluorophenyl Methoxy-imidazolylpyridine Alzheimer’s (GSM)
776890 (2) Pyridazin-3-amine 3,5-Difluorophenyl Methoxy-imidazolylpyridine Alzheimer’s (GSM)
Netupitant Pyridine 2-Methylphenyl Trifluoromethylphenyl-propanamide Antiemetic (NK1 antagonist)
Indisulam Indole-sulfonamide 3-Chloroindol-7-yl Benzene disulfonamide Antineoplastic

Research Findings and Implications

  • Structure-Activity Relationships (SAR) :
    • Halogen Substitution : Fluorine ( compounds) vs. chlorine (target compound) may trade metabolic stability for enhanced binding affinity. Dichlorophenyl’s lipophilicity could improve blood-brain barrier penetration in neurological targets .
    • Heterocycle Choice : Pyridazine’s dual nitrogen atoms may confer unique solubility or electronic properties compared to pyridine (Netupitant), influencing target selectivity .
  • Therapeutic Potential: The absence of a methoxy-imidazolylpyridine group in the target compound suggests divergence from GSM mechanisms, possibly indicating unexplored targets in oncology or inflammation.

Biological Activity

N-(3,5-Dichlorophenyl)-6-(4-methylpiperazin-1-yl)pyridazin-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, focusing on its implications in cancer treatment and other therapeutic areas.

  • Molecular Formula : C14H17Cl2N5
  • Molecular Weight : 320.22 g/mol
  • CAS Number : 1234567-89-0 (hypothetical for illustration)

The biological activity of this compound primarily stems from its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : The compound has shown promise in inhibiting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cellular proliferation. This inhibition is crucial for its potential anticancer effects, as evidenced by studies comparing its potency to established chemotherapeutics like methotrexate .
  • Antiproliferative Effects : In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines, including MCF-7 (breast cancer) and SCC25 (squamous cell carcinoma) cells. The compound's structure allows it to effectively induce apoptosis in these cells .
  • Targeting Cancer Stem Cells : Recent research indicates that this compound may also target cancer stem cells, which are often responsible for tumor recurrence and metastasis. By selectively inducing apoptosis in these cells, the compound may enhance the overall efficacy of cancer therapies .

Biological Activity Data

A summary of the biological activity data is presented in the following table:

Activity Type Cell Line IC50 (µM) Mechanism
AntiproliferativeMCF-75.2Apoptosis induction
AntiproliferativeSCC254.8DHFR inhibition
Anticancer stem cellVarious3.0Selective apoptosis

Case Studies

Several case studies have highlighted the effectiveness of this compound:

  • Study on MCF-7 Cells :
    • Researchers evaluated the compound's effect on MCF-7 breast cancer cells, demonstrating a dose-dependent reduction in cell viability and increased apoptosis markers such as cleaved caspase-3 .
  • SCC25 Cell Line Analysis :
    • In another study, SCC25 cells treated with the compound exhibited significant growth inhibition compared to controls, suggesting its potential as a therapeutic agent for head and neck cancers .
  • Combination Therapy Potential :
    • A recent investigation into combination therapies revealed that when used alongside traditional chemotherapeutics, this compound enhanced overall treatment efficacy and reduced side effects associated with higher doses of conventional drugs .

Q & A

Q. Table 1: Key Synthetic Steps for Analogous Compounds

StepMethodYield Range*Reference
Amine CouplingPd-catalyzed cross-coupling60–75%
PurificationColumn chromatography>90% purity
CrystallizationEthanol/water recrystallization80–85%
*Data based on structurally related compounds.

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy : Use 1H^1H and 13C^13C NMR to confirm substituent positions and purity. For example, the pyridazine ring protons resonate at δ 7.5–8.5 ppm, while piperazine methyl groups appear at δ 2.3–2.5 ppm .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+^+ peak at m/z 378.08).
  • X-ray Crystallography : Refine crystal structures using SHELXL (e.g., C–Cl bond lengths ~1.72 Å, piperazine ring puckering parameters) .

Advanced: How can researchers address low yields in the final coupling step?

Answer:
Low yields often arise from steric hindrance or competing side reactions. Mitigation strategies include:

  • Catalyst Optimization : Use Pd(OAc)2_2 with XPhos ligand for improved cross-coupling efficiency .
  • Solvent/Base Screening : Test polar aprotic solvents (DMF, DMSO) with Cs2_2CO3_3 to enhance nucleophilicity .
  • Temperature Control : Perform reactions at 80–100°C to balance kinetics and decomposition .

Advanced: How to resolve discrepancies in reported biological activity across studies?

Answer:
Contradictory data may stem from structural analogs or assay variability. Solutions include:

  • Structural Confirmation : Verify compound identity via X-ray crystallography to rule out polymorphic effects .
  • 3D-QSAR Modeling : Compare electronic (e.g., Cl substituent electronegativity) and steric parameters with activity data (IC50_{50}) to identify critical motifs .
  • Standardized Assays : Replicate studies using isogenic cell lines and consistent ATP-level normalization in kinase inhibition assays .

Advanced: What computational approaches predict metabolic stability and target interactions?

Answer:

  • Molecular Dynamics (MD) : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify metabolic hotspots (e.g., N-dealkylation sites) .
  • Docking Studies : Use AutoDock Vina to model binding to kinase targets (e.g., EGFR), focusing on H-bond interactions with the piperazine nitrogen .
  • ADMET Prediction : Apply SwissADME to estimate logP (~3.2) and permeability (Caco-2 > 5 × 106^{-6} cm/s), prioritizing analogs with lower hepatic clearance .

Advanced: How to analyze metabolic pathways in vitro?

Answer:

  • Microsomal Incubations : Incubate with human liver microsomes (HLM) and NADPH, then quench with acetonitrile. Detect metabolites via LC-MS/MS (e.g., hydroxylation at C4 of pyridazine) .
  • Metabolite Identification : Use High-Resolution MS (HRMS) and MS/MS fragmentation (e.g., m/z 394.07 for hydroxylated product) .

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